molecular formula C10H15NO3 B12421312 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol

2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol

Cat. No.: B12421312
M. Wt: 203.27 g/mol
InChI Key: VFRCNXKYZVQYLX-WFGJKAKNSA-N
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Description

2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol is a chemical compound that features a phenyl ring substituted with two trideuteriomethoxy groups and an aminoethanol moiety. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde, which is subjected to a deuterium exchange reaction to replace the hydrogen atoms in the methoxy groups with deuterium, yielding 2,5-bis(trideuteriomethoxy)benzaldehyde.

    Reduction: The deuterated benzaldehyde is then reduced to 2,5-bis(trideuteriomethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The benzyl alcohol is converted to the corresponding amine through a reductive amination process, typically using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Final Step:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the consistency of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]acetone.

    Reduction: Formation of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and catalysts where isotopic labeling can provide insights into reaction pathways and stability.

Mechanism of Action

The mechanism of action of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol depends on its specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also affect the compound’s reactivity and stability, providing valuable information on reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: The non-deuterated analog of the compound, used in similar applications but without the benefits of isotopic labeling.

    2-Amino-1-(2,5-dimethoxyphenyl)ethane: A reduced form of the compound, lacking the hydroxyl group.

    2-Amino-1-(2,5-dimethoxyphenyl)acetone: An oxidized form of the compound, with a carbonyl group instead of a hydroxyl group.

Uniqueness

The uniqueness of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and pharmacokinetic studies, offering insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

203.27 g/mol

IUPAC Name

2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3

InChI Key

VFRCNXKYZVQYLX-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CN)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)O

Origin of Product

United States

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